4-tert-Butyldimethylsilyloxy Nebivolol

Description

Contextualization of Nebivolol (B1214574): Structural Complexity and Research Challenges in Synthesis

Nebivolol is a third-generation beta-blocker recognized for its high selectivity for β1-adrenergic receptors. nih.gov Its chemical structure is notably complex, featuring four stereogenic centers. nih.govrotachrom.com This chirality means the molecule can exist in 16 possible stereoisomers, although symmetry reduces this to 10 distinct forms. rotachrom.comresearchgate.net The commercially available drug is a racemic mixture of two enantiomers: (SRRR)-nebivolol (d-nebivolol) and (RSSS)-nebivolol (l-nebivolol). nih.govresearchgate.net This intricate stereochemistry is central to its pharmacological profile but also presents significant challenges for chemical synthesis. nih.gov

Rationale for Strategic Hydroxyl Protection in Complex Molecular Synthesis

In the synthesis of complex organic molecules like Nebivolol, which contain multiple reactive functional groups, protecting groups are indispensable tools. jocpr.comnumberanalytics.com These chemical moieties are temporarily attached to a specific functional group to prevent it from participating in a reaction, thereby allowing chemical transformations to occur selectively at other sites in the molecule. jocpr.comhighfine.com For hydroxyl (-OH) groups, which are prevalent in many biologically active compounds, protection is a common and critical strategy. highfine.comzmsilane.com

Silyl (B83357) ethers are a widely used class of protecting groups for hydroxyls due to their stability under various reaction conditions and the relative ease with which they can be introduced and removed. zmsilane.comlibretexts.orgwikipedia.org The tert-butyldimethylsilyl (TBDMS or TBS) group is a particularly valuable silyl ether. libretexts.orgfiveable.me It is formed by reacting an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. wikipedia.orgfiveable.me The steric bulk of the tert-butyl group confers significant stability to the resulting TBDMS ether, making it resistant to a wide range of reagents and pH conditions where other, smaller silyl ethers might fail. fiveable.meorganic-chemistry.org This stability allows chemists to perform multiple synthetic steps on other parts of the molecule without affecting the protected hydroxyl group. uchicago.edu When the protection is no longer needed, the TBDMS group can be selectively cleaved under mild conditions, typically using a fluoride (B91410) ion source such as tetra-n-butylammonium fluoride (TBAF), to regenerate the original alcohol. libretexts.orgorganic-chemistry.org

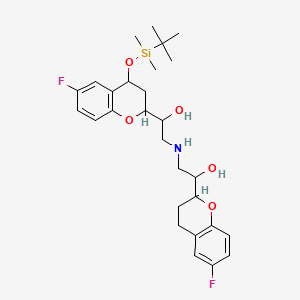

Definition and Significance of 4-tert-Butyldimethylsilyloxy Nebivolol as a Research Entity

This compound is a specific derivative of Nebivolol in which the hydroxyl group at the 4-position of one of the benzopyran rings is protected as a tert-butyldimethylsilyl ether. lgcstandards.com This compound serves as a key research entity, primarily functioning as a synthetic intermediate. lgcstandards.comnih.gov By masking this particular hydroxyl group, chemists can selectively perform reactions on the other hydroxyl groups or the secondary amine within the Nebivolol scaffold.

The significance of this compound lies in its ability to facilitate the synthesis of novel Nebivolol derivatives for research purposes. nih.gov For instance, in studies aiming to create new compounds with potentially different biological activities, such as anti-inflammatory or antimicrobial agents, having a selectively protected Nebivolol core is crucial. nih.gov It allows for the controlled addition of various other chemical groups to the unprotected positions of the molecule. This strategic protection simplifies complex synthetic pathways, enhances reaction yields, and provides a reliable route to new chemical structures based on the Nebivolol framework.

Interactive Data Table: Properties of this compound

| Property | Value |

| Analyte Name | This compound (Mixture of Diastereomers) |

| IUPAC Name | 2-[[2-[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol lgcstandards.com |

| Molecular Formula | C₂₈H₃₉F₂NO₅Si lgcstandards.com |

| Molecular Weight | 535.7 g/mol |

| CAS Number | 1287115-86-9 lgcstandards.com |

Properties

IUPAC Name |

2-[[2-[4-[tert-butyl(dimethyl)silyl]oxy-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]-1-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39F2NO5Si/c1-28(2,3)37(4,5)36-26-14-27(35-24-11-8-19(30)13-20(24)26)22(33)16-31-15-21(32)25-9-6-17-12-18(29)7-10-23(17)34-25/h7-8,10-13,21-22,25-27,31-33H,6,9,14-16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVYQVIPAYBVQKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(OC2=C1C=C(C=C2)F)C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39F2NO5Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30747274 | |

| Record name | 1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1287115-86-9 | |

| Record name | 1-(4-{[tert-Butyl(dimethyl)silyl]oxy}-6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-{[2-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)-2-hydroxyethyl]amino}ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30747274 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control and Analysis in the Synthesis of Nebivolol and Its Silyloxy Protected Forms

Enantioselective and Diastereoselective Synthetic Pathways

The construction of the specific stereoisomers of Nebivolol (B1214574), and by extension its silyloxy-protected derivatives, relies on synthetic pathways that can selectively generate the desired chiral centers. Most strategies involve the synthesis of two key chromane-based fragments, which are then coupled. epo.orgresearchgate.net

Key enantioselective and diastereoselective methods include:

Sharpless Asymmetric Epoxidation (SAE) : This method is a cornerstone for creating chiral epoxides, which are versatile intermediates in Nebivolol synthesis. acs.org The SAE of an allylic alcohol precursor can produce specific epoxide enantiomers that are then used to build the chromane (B1220400) rings with the correct stereochemistry. acs.orgresearchgate.net For instance, a strategy for synthesizing desfluorinated Nebivolol isomers utilized an SAE route to produce the required chiral epoxides in a direct fashion. acs.org

Biocatalytic Asymmetric Reduction : Enzymes offer high stereoselectivity and are increasingly used for industrial synthesis. In the context of Nebivolol precursors, alcohol dehydrogenases have been identified for the asymmetric reduction of 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one. acs.orgnih.gov This biocatalytic step can produce all four possible stereoisomers of the corresponding chlorohydrin precursor with excellent enantiomeric excess (>99% ee) and high space-time yields. acs.orgnih.gov Similarly, ketoreductases have been employed in chemo-enzymatic methods to produce enantiopure building blocks for (+)-Nebivolol. researchgate.net

Derivatization and Stereoselective Transformation : In some pathways, a key intermediate is synthesized, and its stereochemistry directs subsequent reactions. A one-step synthesis of diastereomeric cyanohydrins bearing a silyl (B83357) protective group can be achieved using tert-butyldimethylsilyl cyanide. google.com These protected intermediates, A and B, are then separated and used for the further synthesis of the required fragments. google.com Another approach involves the resolution of a racemic mixture of 6-fluorochroman-2-carboxylic acid ester via enantioselective hydrolysis catalyzed by a fungal esterase, yielding the separate enantiomers with high stereoselectivity. google.com

Table 1: Overview of Selected Stereoselective Synthetic Pathways for Nebivolol Precursors

| Method | Key Reagent/Catalyst | Intermediate Formed | Stereochemical Control | Reference |

|---|---|---|---|---|

| Sharpless Asymmetric Epoxidation (SAE) | Titanium tetraisopropoxide, Diethyl tartrate | Chiral Epoxides | Enantioselective epoxidation of allylic alcohols. | acs.orgresearchgate.net |

| Biocatalytic Asymmetric Reduction | Alcohol Dehydrogenases / Ketoreductases | Chiral Alcohols (Chlorohydrins) | Enzymatic reduction of a prochiral ketone provides high enantiomeric excess (>99% ee). | acs.orgnih.govresearchgate.net |

| Kinetic Resolution | (EBTHI)Zr Catalyst | Chiral Nonracemic Chromenes | Catalyst resolves a racemic mixture of cycloheptenyl styrenyl ethers. | researchgate.netresearchgate.net |

| Silylcyanohydrin Formation | tert-Butyldimethylsilyl cyanide | Silyloxy-protected Cyanohydrins | One-step formation of diastereomeric cyanohydrins for subsequent separation. | google.com |

Role of Chiral Auxiliaries and Catalysts in Achieving Stereochemical Purity

Chiral auxiliaries and catalysts are fundamental to controlling the stereochemical outcome of reactions. wikipedia.org A chiral auxiliary is a stereogenic unit temporarily incorporated into a molecule to direct the formation of a new chiral center, after which it is removed. wikipedia.orgtcichemicals.com In Nebivolol synthesis, the focus is often on chiral catalysts that can influence the reaction pathway without being incorporated into the final product.

Transition Metal Catalysts : Zirconium-based catalysts, specifically (EBTHI)Zr, have been effectively used for the kinetic resolution of ether intermediates, which are then converted into the required chiral chromene fragments for Nebivolol synthesis. researchgate.netresearchgate.net Chiral cobalt catalysts are employed for the enantioselective opening of epoxide rings, a critical step that allows for the separation of enantiomerically pure diols and unreacted epoxides. google.com

Organocatalysts : Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are used in combination with borane (B79455) complexes for the enantioselective reduction of ketone intermediates. google.com The specific chirality (R or S) of the CBS catalyst directly determines the stereochemistry of the resulting alcohol, allowing for the controlled synthesis of the four possible diastereoisomers of the chromanyl alcohol precursor. google.com

Biocatalysts : As mentioned previously, enzymes are highly efficient and specific chiral catalysts. Ketoreductases and alcohol dehydrogenases have been successfully applied to produce chiral alcohol intermediates with very high enantiomeric purity (>99% ee). acs.orgnih.govresearchgate.net This biocatalytic approach provides a direct and efficient route to the desired stereoisomers, often under mild reaction conditions. nih.gov

Table 2: Key Catalysts in the Stereoselective Synthesis of Nebivolol Intermediates

| Catalyst Type | Specific Example | Reaction Type | Function | Reference |

|---|---|---|---|---|

| Transition Metal | (EBTHI)Zr Complex | Kinetic Resolution | Resolves racemic ethers to yield chiral chromenes. | researchgate.netresearchgate.net |

| Transition Metal | Chiral Cobalt Complex | Enantioselective Epoxide Opening | Enables separation of enantiomerically pure epoxides and diols. | google.com |

| Organocatalyst | Corey-Bakshi-Shibata (CBS) Catalyst | Asymmetric Reduction | Reduces ketones to specific alcohol stereoisomers. | google.com |

| Biocatalyst | Alcohol Dehydrogenase / Ketoreductase | Asymmetric Reduction | Reduces ketone precursors to chiral alcohols with >99% ee. | acs.orgnih.govresearchgate.net |

Isolation and Separation Techniques for Stereoisomers of 4-tert-Butyldimethylsilyloxy Nebivolol

The separation of stereoisomers is a critical and often challenging step in the synthesis of Nebivolol. google.com For the silyloxy-protected forms, the tert-butyldimethylsilyl group can be strategically used to facilitate this separation.

Diastereomeric Crystallization : One of the most elegant separation strategies involves the use of the tert-butyldimethylsilyl protecting group itself. In a key process, the silylation of diastereomeric cyanohydrin intermediates results in two products with markedly different physical properties. google.com One diastereomer (A) crystallizes readily, while the other (B) remains an oil. google.com This difference allows for a simple and efficient technological separation by digesting the mixture in a nonpolar organic solvent, such as hexane, followed by filtration to isolate the pure crystalline diastereomer. google.com

Chromatographic Methods : Various forms of chromatography are extensively used to separate the stereoisomers of Nebivolol and its precursors.

High-Performance Liquid Chromatography (HPLC) : Preparative HPLC is a common method for separating diastereomers, such as halohydrin intermediates. researchgate.net Chiral HPLC methods using amylose-based stationary phases, like Chiralpak AD-3, have been developed to separate all ten stereoisomers of Nebivolol with high resolution. nih.govresearchgate.net

UltraPerformance Convergence Chromatography (UPC²) : This modern technique, which uses supercritical CO₂ as the primary mobile phase, offers a rapid and cost-effective method for the enantiomeric separation of Nebivolol isomers. waters.com It can achieve baseline separation in under six minutes, significantly improving throughput compared to traditional LC methods. waters.com

Fractional Crystallization of Intermediates : Besides the silyl-derivatized compounds, other intermediates can be separated by crystallization. A process using an alcohol solvent or a mixed solvent of an alcohol and an alkane can effectively separate SS/RR and RS/SR diastereomers of a Nebivolol hydrochloride intermediate through controlled temperature crystallization. google.com Another method involves dissolving a mixture of benzylated intermediates in a solvent like diisopropyl ether, followed by cooling to selectively crystallize the desired racemic compound. google.comnih.gov

Table 3: Techniques for the Isolation and Separation of Nebivolol-related Stereoisomers

| Technique | Substance Separated | Key Principle / Reagents | Outcome | Reference |

|---|---|---|---|---|

| Diastereomeric Crystallization | tert-Butyldimethylsilyl-protected cyanohydrins | One diastereomer is crystalline, the other is an oil; separated using hexane. | Efficient separation of diastereomers A and B. | google.com |

| Chiral HPLC | Nebivolol Stereoisomers | Chiral stationary phase (e.g., Chiralpak AD-3) with a mobile phase of n-hexane-ethanol-isopropanol-diethanolamine. | Separation of all 10 stereoisomers with >2.0 resolution. | nih.govresearchgate.net |

| UltraPerformance Convergence Chromatography (UPC²) | Nebivolol Enantiomers | Supercritical CO₂ as mobile phase with a chiral column. | Baseline separation in <6 minutes with high reproducibility. | waters.com |

| Centrifugal Partition Chromatography (CPC) | Chromane Epoxide Diastereomers | Ternary solvent system (n-hexane/methanol/water). | >99% purity for both diastereomers. | rotachrom.com |

| Fractional Crystallization | Benzylated Nebivolol Intermediates | Dissolution in diisopropyl ether followed by cooling. | Isolation of the desired racemic compound. | google.comnih.gov |

Analytical Characterization Methods in Academic Research for 4 Tert Butyldimethylsilyloxy Nebivolol

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for assessing the purity of 4-tert-Butyldimethylsilyloxy Nebivolol (B1214574) and quantifying it in reaction mixtures or as a purified substance. Given the structural complexity and chirality of the molecule, both achiral and chiral methods are essential.

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for determining the chemical purity of 4-tert-Butyldimethylsilyloxy Nebivolol. Method development focuses on achieving a robust separation of the main compound from starting materials, by-products, and degradation products.

Development and validation are guided by principles outlined in International Conference on Harmonisation (ICH) guidelines. A typical method involves a C18 stationary phase, which is well-suited for separating lipophilic compounds. The introduction of the bulky, nonpolar tert-butyldimethylsilyl (TBDMS) group significantly increases the lipophilicity of the molecule compared to Nebivolol, leading to longer retention times under standard reverse-phase conditions.

The mobile phase is generally a combination of an aqueous buffer (such as potassium dihydrogen phosphate (B84403) or dilute perchloric acid) and an organic modifier like acetonitrile (B52724) or methanol. springernature.commiamioh.edu Gradient elution is often preferred to ensure adequate separation of all components within a reasonable analysis time. Detection is typically performed using a UV detector, with the wavelength maximum (λmax) set around 280-282 nm, corresponding to the chroman moiety's absorbance. ijbio.com

Validation of the developed HPLC method establishes its reliability. This includes demonstrating specificity (the ability to assess the analyte unequivocally in the presence of other components), linearity over a defined concentration range, accuracy (closeness of test results to the true value), and precision (repeatability and intermediate precision). miamioh.edursc.org The limits of detection (LOD) and quantification (LOQ) are also determined to establish the method's sensitivity. springernature.com Forced degradation studies under acidic, basic, oxidative, and thermal stress can be performed to demonstrate the method's stability-indicating power. miamioh.edu

Table 1: Typical HPLC Method Parameters for Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate Buffer (pH adjusted) or 0.1% Perchloric Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 - 1.3 mL/min ijbio.comchemicalbook.com |

| Detection | UV at ~281 nm rsc.org |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Nebivolol possesses four chiral centers, making stereochemical control paramount. spectrabase.com Since the silylation at the 4-position of the chroman ring does not affect these chiral centers, the analytical methods developed for separating Nebivolol's stereoisomers are directly applicable to this compound. The goal is to resolve the desired stereoisomers from any unwanted diastereomers that may have formed during synthesis.

Chiral HPLC is the definitive technique for this purpose. Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from amylose (B160209) tris(3,5-dimethylphenylcarbamate), are highly effective. nih.gov A validated method for separating ten stereoisomers of Nebivolol utilizes an amylose-based Chiralpak AD-3 column under normal-phase conditions. nih.gov The mobile phase typically consists of a mixture of n-hexane, ethanol (B145695), isopropanol, and an amine modifier like diethanolamine (B148213) to improve peak shape and resolution. nih.gov The separation of the d- (SRRR) and l- (RSSS) enantiomeric pairs is the primary focus.

More advanced techniques like Ultra-Performance Convergence Chromatography (UPC²), which uses supercritical CO₂ as the primary mobile phase, have also been successfully applied for the rapid and efficient enantiomeric separation of Nebivolol, offering a greener alternative to traditional normal-phase chromatography. nih.gov

Table 2: Chiral Chromatography Method Parameters

| Parameter | Typical Value/Condition |

|---|---|

| Column | Amylose-based CSP (e.g., Chiralpak AD-3, 3 µm) nih.gov |

| Mobile Phase | n-hexane / Ethanol / Isopropanol / Diethanolamine (e.g., 42:45:13:0.1 v/v/v/v) nih.gov |

| Elution Mode | Isocratic |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at ~280 nm nih.gov |

| Column Temperature | Ambient |

Spectroscopic Methods for Structural Elucidation of Novel Intermediates

Spectroscopic analysis provides unequivocal structural confirmation of this compound, verifying that the desired chemical transformation has occurred and that the core structure remains intact.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of the silylated intermediate. Both ¹H and ¹³C NMR are used to map the proton and carbon frameworks of the molecule.

In the ¹H NMR spectrum, the introduction of the TBDMS group gives rise to two highly characteristic singlet signals in the upfield region: one large singlet at approximately 0.9 ppm corresponding to the nine equivalent protons of the tert-butyl group, and another singlet around 0.1-0.2 ppm for the six equivalent protons of the dimethylsilyl group. The signals for the aromatic protons on the silylated chroman ring will exhibit shifts compared to the parent 4-hydroxy compound, providing confirmation of the silylation site. The complex multiplets for the rest of the Nebivolol core structure, including the protons on the chiral centers and the other chroman ring, are expected to remain largely unchanged.

In the ¹³C NMR spectrum, new signals corresponding to the TBDMS group will appear. The carbon of the tert-butyl group typically resonates around 25-26 ppm, while the methyl carbons attached to the silicon atom appear at approximately -5 ppm. The aromatic carbon directly attached to the silyloxy group (C-O-Si) will experience a significant shift, confirming the position of the protecting group.

Table 3: Predicted Key ¹H and ¹³C NMR Chemical Shifts (δ) for the TBDMS Group

| Nucleus | Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Si-C(CH ₃)₃ | ~0.9 | Singlet (9H) |

| ¹H | Si-(CH ₃)₂ | ~0.1-0.2 | Singlet (6H) |

| ¹³C | Si-C (CH₃)₃ | ~18 | Singlet |

| ¹³C | Si-C(C H₃)₃ | ~26 | Singlet |

| ¹³C | Si-(C H₃)₂ | ~ -5 | Singlet |

Mass spectrometry confirms the molecular weight of the target compound and provides structural information through analysis of its fragmentation patterns. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the successful addition of the TBDMS group.

The molecular weight of Nebivolol is 405.4 g/mol . The addition of a TBDMS group in place of a hydrogen atom increases the mass by 114.24 Da, resulting in an expected molecular weight of approximately 519.64 g/mol for this compound.

Table 4: Predicted Key Mass Spectrometry Fragments

| m/z (Predicted) | Ion Identity | Description |

|---|---|---|

| ~520.6 | [M+H]⁺ | Protonated molecular ion |

| ~462.6 | [M-57]⁺ | Loss of tert-butyl group from the TBDMS moiety |

| ~405.4 | [M-114]⁺ | Loss of the entire TBDMS group (less common) |

| Further Fragments | - | Fragmentation of the Nebivolol backbone |

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule and to verify the silylation reaction. The most significant change in the IR spectrum upon formation of this compound from its 4-hydroxy precursor is the disappearance of the phenolic O-H stretching band.

In the precursor, a broad absorption band for the phenolic O-H stretch would be present around 3200-3400 cm⁻¹. After silylation, this band will be absent. However, the molecule still contains two secondary alcohol groups and a secondary amine, so a broad N-H/O-H stretching band will remain in the region above 3100 cm⁻¹. researchgate.net

Crucially, new, strong absorption bands will appear that are characteristic of the TBDMS ether. These include a strong Si-O-C stretching vibration, typically found in the 1250-1100 cm⁻¹ region, and characteristic Si-C (from Si-CH₃) bending vibrations, which appear as strong peaks around 840-780 cm⁻¹. The presence of these new peaks, coupled with the disappearance of the phenolic O-H peak, provides strong evidence for the successful synthesis of the target compound.

Table 5: Key IR Absorption Bands for Structural Verification

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H / N-H stretch | 3100 - 3500 | From secondary alcohol and amine groups; phenolic O-H is absent. |

| Aromatic C-H stretch | 3000 - 3100 | - |

| Aliphatic C-H stretch | 2850 - 3000 | - |

| Si-O-C stretch | 1100 - 1250 | New peak : Confirms formation of the silyl (B83357) ether. |

| C-O stretch | 1000 - 1300 | From ether and alcohol groups. |

| Si-C bend | 780 - 840 | New peak : From Si-(CH₃)₂ group. |

Advanced Characterization Techniques for Solid-State Analysis (e.g., X-ray Crystallography for absolute configuration if applicable)

The definitive determination of the absolute configuration of a chiral molecule like this compound, which contains multiple stereocenters, is most reliably achieved through single-crystal X-ray crystallography. This powerful analytical technique provides precise information about the spatial arrangement of atoms within a crystal lattice, bond lengths, and bond angles, ultimately revealing the molecule's three-dimensional structure and stereochemistry.

In the context of academic research, X-ray crystallography would be the gold standard for confirming the successful synthesis of a specific diastereomer of this compound and for understanding how the bulky silyl group influences the molecule's conformation in the solid state. This information can be crucial for structure-activity relationship (SAR) studies and for the rational design of new derivatives.

However, a thorough search of scientific databases has not yielded any crystallographic data for this specific compound. While data exists for Nebivolol hydrochloride and its various isomers, the introduction of the tert-butyldimethylsilyl group creates a new chemical entity for which such data is not publicly available.

Without experimental data from X-ray crystallography or other advanced solid-state techniques like solid-state NMR or differential scanning calorimetry (DSC) specifically for this compound, a detailed discussion of its solid-state properties and absolute configuration remains speculative.

The following table summarizes the kind of data that would be expected from an X-ray crystallographic analysis, which is currently unavailable for this compound.

Table 1: Hypothetical X-ray Crystallographic Data for this compound (Note: This table is for illustrative purposes only as no published data is available.)

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Volume (V) | ų |

| Z (Molecules per unit cell) | Integer value |

| Calculated Density (ρ) | g/cm³ |

| Absolute Configuration | e.g., (2R,2'R,αS,α'S) |

| Key Torsion Angles | Degrees (°) |

The absence of such fundamental characterization data in the public domain suggests that while this compound serves as a useful synthetic intermediate, its detailed solid-state properties have not been a subject of extensive academic investigation or have not been disclosed in published literature.

Exploratory Pharmacological Research and Mechanistic Investigations in Vitro and in Silico on Nebivolol Derivatives, Potentially Involving Silyloxy Protected Forms

Design of Ligand-Target Interaction Studies for Modified Nebivolol (B1214574) Structures

The design of ligand-target interaction studies for modified nebivolol structures, such as 4-tert-Butyldimethylsilyloxy Nebivolol, is centered on elucidating the specific roles of different functional groups in receptor binding and activation. The hydroxyl group at the 4-position of the chroman ring is a key feature of nebivolol's structure. Protecting this group with a bulky tert-butyldimethylsilyl (TBDMS) ether creates a valuable molecular probe.

The primary objectives of designing studies with this silyloxy-protected derivative would be:

To Probe the Necessity of the 4-Hydroxyl Group: By comparing the binding affinity of nebivolol with that of this compound for β1 and β3 adrenergic receptors, researchers can determine if the free hydroxyl group is a critical hydrogen bond donor or acceptor for receptor engagement.

To Investigate Steric Hindrance Effects: The bulky TBDMS group introduces significant steric hindrance at the 4-position. Ligand-target interaction studies can reveal how this bulkiness affects the compound's ability to fit into the binding pockets of its target receptors.

To Create Negative Controls in Functional Assays: In functional assays designed to measure downstream effects like nitric oxide (NO) production, the silyloxy-protected derivative, which is predicted to be inactive or significantly less active, can serve as an excellent negative control to validate the assay's specificity for the parent compound's mechanism. nih.gov

These studies typically involve a combination of computational and experimental approaches. Initial hypotheses are generated through in silico modeling, which are then tested and validated through in vitro binding and functional assays. nih.gov

Computational Modeling and Molecular Docking Simulations of Silyloxy Derivatives

Computational modeling and molecular docking are powerful in silico tools used to predict how a ligand will bind to the active site of a protein. nih.gov These methods are instrumental in understanding the structure-activity relationships of nebivolol and its derivatives at an atomic level.

For nebivolol, docking studies have helped to visualize its interactions with the β1 and β3 adrenergic receptors. In the case of this compound, molecular docking simulations would be employed to predict how the introduction of the bulky silyl (B83357) group alters these interactions. The simulation would model the derivative within the receptor's binding pocket and calculate a binding energy score, which correlates with binding affinity.

It is hypothesized that the large TBDMS group would result in a lower binding affinity (a less favorable binding energy) compared to nebivolol, due to steric clashes with amino acid residues in the binding pocket. This would be particularly true for the β3 receptor, where the specific interactions leading to agonism and subsequent NO release are thought to be highly sensitive to the ligand's conformation. oatext.comclinicsinsurgery.com

| Compound | Target Receptor | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

|---|---|---|---|

| Nebivolol | β1-Adrenergic Receptor | -9.5 | Hydrogen bonding via hydroxyl and amine groups |

| This compound | β1-Adrenergic Receptor | -6.2 | Loss of key hydrogen bond; potential steric clashes |

| Nebivolol | β3-Adrenergic Receptor | -8.8 | Specific conformational fit enabling agonist activity |

| This compound | β3-Adrenergic Receptor | -4.5 | Significant steric hindrance preventing proper binding and activation |

In Vitro Cellular and Biochemical Assays (e.g., enzyme inhibition, receptor binding) Utilizing Structurally Modified Nebivolol Analogues

In vitro assays are essential for validating the predictions made by computational models and for quantifying the pharmacological activity of new compounds. For nebivolol and its derivatives, a standard battery of assays would be employed.

Receptor Binding Assays: These assays measure the affinity of a compound for its target receptor. Radioligand binding assays, using a labeled form of a known ligand, would be used to determine the inhibition constant (Ki) of nebivolol and this compound for β1 and β3 receptors. It is expected that the silyloxy derivative would show a significantly higher Ki (lower affinity) for both receptors.

Enzyme Inhibition/Activation Assays: The vasodilatory effect of nebivolol is mediated by the activation of endothelial nitric oxide synthase (eNOS). nih.govnih.gov An in vitro assay using isolated eNOS or endothelial cells could be used to measure the production of NO in response to compound stimulation. While nebivolol would be expected to increase NO production, this compound would likely show little to no effect.

Cellular Functional Assays: Assays using cells expressing the target receptors can measure the functional consequences of receptor binding. For example, a cAMP (cyclic adenosine (B11128) monophosphate) assay could be used to measure the antagonist effect at β1 receptors and the agonist effect at β3 receptors.

| Compound | Assay Type | Target | Result (Hypothetical) |

|---|---|---|---|

| Nebivolol | Receptor Binding (Ki) | β1-Adrenergic Receptor | 1.2 nM |

| This compound | Receptor Binding (Ki) | β1-Adrenergic Receptor | > 1000 nM |

| Nebivolol | eNOS Activation (EC50) | Endothelial Cells | 25 nM |

| This compound | eNOS Activation (EC50) | Endothelial Cells | > 10,000 nM |

Investigation of Modulated Biological Activities through Structural Alterations (e.g., enhanced NO release mechanisms via β3 agonism)

The structural alteration from a free hydroxyl group in nebivolol to a bulky silyloxy ether in this compound is predicted to profoundly modulate its biological activities. The unique therapeutic profile of nebivolol arises from the synergistic combination of β1-blockade and β3-agonism-mediated NO release. nih.govoatext.comclinicsinsurgery.com

The investigation using the silyloxy derivative would likely confirm that the 4-hydroxyl group is indispensable for nebivolol's signature vasodilatory effect. The steric bulk of the TBDMS group would physically prevent the derivative from effectively binding to and activating the β3-adrenergic receptor. oatext.comclinicsinsurgery.com This would, in turn, abolish the downstream signaling cascade that leads to eNOS activation and NO production. nih.gov

Therefore, while nebivolol enhances endothelial function and promotes vasodilation, this compound would be expected to be devoid of this activity. This highlights the precise structural requirements for achieving the desired dual pharmacological action. Such studies underscore the importance of the specific stereochemistry and functional group arrangement in the nebivolol molecule for its beneficial cardiovascular effects. The absence of activity in the silyloxy-protected form would provide strong evidence for the critical role of the unprotected 4-hydroxyl group in the β3-agonist mechanism that differentiates nebivolol from other beta-blockers. nih.govnih.gov

Applications of 4 Tert Butyldimethylsilyloxy Nebivolol in Drug Discovery and Development Research

Role as a Synthetic Handle for Diversifying Nebivolol (B1214574) Analogues

The primary application of 4-tert-Butyldimethylsilyloxy Nebivolol in drug discovery is its function as a "synthetic handle." The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for hydroxyl functionalities, enabling chemists to perform reactions on other parts of the Nebivolol scaffold without affecting the protected hydroxyl group. fiveable.me This selective protection is crucial in the multi-step synthesis of complex molecules like Nebivolol and its derivatives. google.comepo.org

The TBDMS ether is stable across a wide array of reaction conditions, including basic, acidic, and oxidative environments, offering significant flexibility in synthetic design. fiveable.me Once the desired modifications are made to other parts of the molecule, the TBDMS group can be selectively removed under mild conditions, typically using a fluoride (B91410) source such as tetrabutylammonium fluoride (TBAF), to reveal the free hydroxyl group. fiveable.me This strategy allows for the systematic synthesis of a library of Nebivolol analogues with modifications at various positions, which is essential for structure-activity relationship studies.

The synthesis of Nebivolol itself is a complex process that often involves the preparation and coupling of two distinct chroman fragments. epo.orgepo.org The use of protecting groups, such as the TBDMS group, is integral to managing the multiple reactive sites within the intermediates and achieving the desired final product with high purity. epo.org By protecting the phenolic hydroxyl group, researchers can, for example, modify the secondary amine or the other chroman ring to generate novel compounds with potentially altered pharmacological profiles. nih.gov

| Property | Description | Relevance to Nebivolol Analogue Synthesis |

|---|---|---|

| Chemical Stability | Resistant to a wide range of reagents and pH conditions. fiveable.me | Allows for a broad scope of chemical transformations on other parts of the molecule. |

| Steric Hindrance | The bulky tert-butyl group provides excellent steric protection. fiveable.me | Prevents unwanted reactions at the protected hydroxyl group. |

| Selective Deprotection | Cleaved specifically by fluoride ions (e.g., TBAF). fiveable.me | Enables the unveiling of the hydroxyl group at a late stage in the synthesis without disturbing other functional groups. |

Utility in Prodrug Design and Targeted Delivery Research (Conceptual)

Conceptually, this compound can be viewed as a prodrug of a hydroxylated Nebivolol metabolite. Prodrugs are inactive or less active precursors of a drug that are converted into the active form in the body through enzymatic or chemical reactions. nih.govnih.gov A primary goal of prodrug design is to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The introduction of the lipophilic TBDMS group to the Nebivolol structure would significantly increase its lipophilicity. This enhanced lipophilicity could potentially improve the compound's ability to cross cell membranes, which may lead to better oral absorption and bioavailability. nih.gov In the context of targeted delivery, a silyl (B83357) ether-based prodrug could be designed to be cleaved by specific enzymes present at a target site, thereby releasing the active drug locally and potentially reducing systemic side effects.

While there is no direct evidence of this compound being developed as a prodrug, the principles of silyl ether prodrugs are established. The in vivo cleavage of the silicon-oxygen bond would regenerate the hydroxylated Nebivolol, which could then exert its pharmacological effect. nih.gov This conceptual application highlights the potential for using silyl ether chemistry to create novel drug delivery strategies for Nebivolol and its derivatives.

| Prodrug Strategy | Potential Advantage | Mechanism of Action |

|---|---|---|

| Increased Lipophilicity | Enhanced membrane permeability and oral absorption. nih.gov | The non-polar TBDMS group masks the polar hydroxyl group, facilitating passage through lipid bilayers. |

| Targeted Delivery | Site-specific release of the active drug. nih.gov | Could be designed for cleavage by enzymes localized in specific tissues or organs. |

| Sustained Release | Prolonged duration of action. | Slow enzymatic or chemical cleavage could lead to a gradual release of the active drug over time. |

Employment in Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic reactions to create efficient and selective synthetic routes. Enzymes, such as lipases, are often used for their high stereoselectivity in resolving racemic mixtures of chiral intermediates. nih.govnih.gov The synthesis of Nebivolol, which has four chiral centers, presents a significant stereochemical challenge. nih.govrotachrom.com

In the context of a chemoenzymatic route to Nebivolol analogues, this compound could be a key intermediate. For example, a lipase could be used to selectively acylate or de-acylate a hydroxyl group on the other chroman ring of the molecule, achieving a kinetic resolution of diastereomers. The TBDMS group at the 4-position would remain intact during this enzymatic step, ensuring that the desired transformation occurs at the intended site. A patent for the preparation of Nebivolol describes the use of a fungal esterase (lipase) for the enantioselective hydrolysis of a chroman ester precursor, demonstrating the applicability of this approach. google.com

The compatibility of silyl ether protecting groups with many enzymatic transformations makes them valuable tools in chemoenzymatic synthesis. By strategically protecting certain functional groups, chemists can guide the enzymatic reaction to the desired site, leading to the efficient production of enantiomerically pure or enriched compounds.

Contribution to Understanding Structure-Activity Relationships of Nebivolol

Structure-activity relationship (SAR) studies are fundamental to drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. wikipedia.org Nebivolol is a racemic mixture of (+)-Nebivolol (d-Nebivolol or SRRR-Nebivolol) and (-)-Nebivolol (l-Nebivolol or RSSS-Nebivolol). nih.govnih.gov The two enantiomers have distinct pharmacological properties: d-Nebivolol is a potent and selective β1-adrenergic receptor antagonist, while l-Nebivolol is responsible for the drug's vasodilatory effects, which are mediated by nitric oxide. nih.govresearchgate.net

This compound serves as an excellent starting point for probing the SAR of the Nebivolol scaffold. By using the silyloxy group as a synthetic handle, researchers can create a wide range of analogues with modifications at the 4-position and elsewhere on the molecule. nih.gov These analogues can then be tested in biological assays to determine how the modifications affect their affinity for β1- and β2-adrenergic receptors, as well as their ability to stimulate nitric oxide production.

For instance, replacing the TBDMS group with other substituents of varying size, lipophilicity, and electronic properties can help to map the binding pocket of the receptors and identify key interactions that are essential for activity. Studies on various stereoisomers of Nebivolol have already provided valuable information on the stereochemical requirements for β1-receptor binding. nih.gov The synthesis and evaluation of new analogues derived from this compound would further refine this understanding and could lead to the discovery of new compounds with improved selectivity or a more desirable pharmacological profile. nottingham.ac.ukresearchgate.net

| Enantiomer | Stereochemistry | Primary Pharmacological Activity |

|---|---|---|

| d-Nebivolol | (+)-SRRR | Selective β1-adrenergic receptor blockade. nih.govnih.gov |

| l-Nebivolol | (-)-RSSS | Vasodilation via nitric oxide synthase stimulation. nih.govresearchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes for Key Intermediates

The synthesis of nebivolol (B1214574) is complex, traditionally involving multiple steps and hazardous reagents. google.com Future research is increasingly focused on developing more efficient, cost-effective, and environmentally friendly synthetic pathways for its key intermediates. google.comgoogleapis.com A significant challenge in nebivolol synthesis is the separation of diastereomers, which often requires cumbersome chromatographic techniques. googleapis.comepo.org

Recent advancements point toward greener and more sustainable alternatives:

Biocatalysis: The use of enzymes, such as alcohol dehydrogenases, offers a highly stereoselective method for producing chiral precursors of nebivolol. acs.org A recent study demonstrated the asymmetric reduction of a key intermediate, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, into all four of its stereoisomers with excellent purity (>99% ee), providing a powerful biocatalytic tool for efficient synthesis. acs.org

Greener Solvents and Reagents: There is a drive to replace hazardous chemicals like diisobutyl aluminium hydride (DIBAL) and thionyl chloride with safer alternatives. google.com One novel approach has replaced the use of diazo compounds with a safer sulphur ylide for carbon chain extension. researchgate.net Additionally, analytical methods are being adapted to use greener solvents, such as replacing traditional organic solvents with ethanol (B145695) in HPLC systems. nih.gov

Table 1: Comparison of Traditional vs. Sustainable Synthetic Methods for Nebivolol Intermediates

| Aspect | Traditional Methods | Novel & Sustainable Methods |

|---|---|---|

| Reagents | Use of hazardous reagents like DIBAL, thionyl chloride, sodium hydride. google.com | Enzymatic catalysts (e.g., alcohol dehydrogenases), safer sulphur ylides. acs.orgresearchgate.net |

| Separation | Preparative HPLC, column chromatography. googleapis.comepo.org | Centrifugal Partition Chromatography (CPC). rotachrom.com |

| Stereocontrol | Resolution of racemates, use of expensive chiral reagents. google.com | Highly stereoselective biocatalytic reductions. acs.org |

| Environmental Impact | High solvent consumption, generation of hazardous waste. rotachrom.com | Reduced solvent use, biodegradable catalysts, fewer synthetic steps. google.comacs.orgnih.gov |

Investigation of Advanced Protecting Group Strategies in Nebivolol Chemistry

Protecting groups are fundamental in the synthesis of complex molecules like nebivolol, preventing unwanted side reactions. jocpr.com The compound 4-tert-Butyldimethylsilyloxy Nebivolol itself employs a tert-butyldimethylsilyl (TBDMS) ether to protect the 4-hydroxyl group. The TBDMS group is approximately 10,000 times more stable against hydrolysis than a trimethylsilyl (B98337) (TMS) group, making it robust enough for multi-step synthesis. organic-chemistry.org

Future investigations could explore a range of advanced protecting group strategies:

Orthogonal Protection: The use of multiple protecting groups that can be removed under different conditions is crucial. The TBDMS group is stable under basic conditions but can be cleaved by fluoride (B91410) ions (e.g., TBAF) or acid, which allows for selective deprotection without affecting other common protecting groups like benzyl (B1604629) ethers. organic-chemistry.orgcreative-peptides.com

Comparison of Silyl (B83357) Ethers: While TBDMS is effective, other silyl ethers offer different properties. The tert-butyldiphenylsilyl (TBDPS) group, for instance, provides even greater steric hindrance and enhanced stability towards acidic conditions. wikipedia.org Conversely, a triethylsilyl (TES) group might be chosen for its different reactivity profile. beilstein-journals.org

Strategic Application: The protection of the 4-hydroxyl group is particularly relevant as this is a primary site of metabolism for nebivolol. nih.gov By protecting this site, synthetic modifications can be directed to other parts of the molecule, such as the secondary amine, to create novel derivatives. After modification, the silyl group can be removed to unveil the final compound.

Table 2: Properties of Common Silyl Protecting Groups in Organic Synthesis

| Silyl Group | Abbreviation | Key Features | Typical Deprotection Conditions |

|---|---|---|---|

| tert-Butyldimethylsilyl | TBDMS or TBS | Good stability to base and chromatography; widely used. organic-chemistry.org | Fluoride source (TBAF), Acetic Acid. organic-chemistry.org |

| tert-Butyldiphenylsilyl | TBDPS | Very high stability to acid hydrolysis and nucleophiles due to steric bulk. wikipedia.org | Fluoride source (TBAF). wikipedia.org |

| Triethylsilyl | TES | More labile to acid than TBDMS. beilstein-journals.org | Mild acid. beilstein-journals.org |

| Triisopropylsilyl | TIPS | Very bulky, providing high stability; more stable to base than TBDMS. beilstein-journals.org | Fluoride source (TBAF). beilstein-journals.org |

Application of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. These reactions are prized for their atom economy, procedural simplicity, and ability to rapidly generate molecular diversity.

The application of this compound in MCRs represents a significant and largely unexplored research avenue. With its phenolic hydroxyl group masked by the TBDMS group, the secondary amine of the molecule becomes the primary site for reaction. This opens up the possibility of using it as a key building block in various MCRs, such as:

Ugi Reaction: This four-component reaction involves an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid. This compound could serve as the amine component, allowing for the attachment of three new and diverse substituents to the nebivolol core in a single step.

Mannich Reaction: In this three-component reaction, this compound could act as the amine, reacting with an aldehyde and another compound containing an acidic proton to create complex β-amino carbonyl structures.

The use of this protected intermediate in MCRs would enable the rapid synthesis of libraries of novel nebivolol derivatives. Subsequent deprotection of the silyl group would yield compounds with potential for new or enhanced pharmacological activities, which could then be screened for therapeutic potential.

Computational Chemistry-Guided Design of Next-Generation Nebivolol Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of properties of new molecules before their synthesis. youtube.com This approach can save significant time and resources.

For nebivolol, computational methods can be applied in several ways, using this compound as a starting point for in silico design:

Molecular Docking and Dynamics: Scientists can model how modifications to the nebivolol structure affect its binding to the β1-adrenergic receptor or its interaction with endothelial nitric oxide synthase. By computationally exploring derivatives (e.g., those proposed from MCRs), researchers can prioritize candidates with the highest predicted affinity and desired pharmacological effect.

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) can be used to study the electronic properties of nebivolol and its derivatives. nih.gov Such studies can help understand charge distribution, reactivity, and spectroscopic properties, aiding in the design of molecules with improved metabolic stability. nih.gov

In Silico Toxicity Prediction: Computational tools can predict the potential toxicity of new derivatives. For instance, software can assess endpoints like mutagenicity or acute toxicity, helping to flag potentially harmful compounds early in the discovery process. nih.gov

Table 3: Application of Computational Methods in Designing Nebivolol Derivatives

| Computational Method | Application in Nebivolol Research | Potential Outcome |

|---|---|---|

| Molecular Docking | Simulate the binding of new derivatives to the β1-receptor. | Prioritize compounds with high binding affinity and selectivity. |

| Molecular Dynamics (MD) | Simulate the movement and interaction of the drug-receptor complex over time. | Assess the stability of binding and identify key interactions. |

| Density Functional Theory (DFT) | Calculate electronic structure, reactivity, and orbital energies. nih.gov | Understand metabolic pathways and design more stable molecules. nih.gov |

| Toxicity Prediction (e.g., QSAR) | Estimate the likelihood of adverse effects like mutagenicity or organ toxicity. nih.gov | Early de-selection of potentially toxic candidates. |

Analytical Advancements for High-Throughput Characterization in Research Settings

The synthesis of complex molecules and the screening of compound libraries necessitate rapid and robust analytical techniques. For research involving this compound and its subsequent derivatives, modern analytical methods are crucial for high-throughput characterization.

Key analytical advancements applicable to this research include:

Ultra-Performance Liquid Chromatography (UPLC): UPLC systems use columns with smaller particle sizes (<2 µm) and operate at higher pressures than traditional HPLC. researchgate.net This results in significantly faster run times, higher resolution, and increased sensitivity, making UPLC ideal for rapidly analyzing the purity of reaction products and screening compound libraries. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling liquid chromatography with mass spectrometry provides unambiguous identification of compounds based on their mass-to-charge ratio. High-resolution mass spectrometry (LC-HR-MS) is particularly powerful for elucidating the structures of unknown byproducts or novel derivatives formed in exploratory reactions. nih.govmdpi.com

Quality by Design (QbD) in Method Development: Applying QbD principles to analytical method development involves systematically understanding how various parameters (e.g., mobile phase pH, column temperature) affect a method's performance. nih.gov This leads to the creation of highly robust and reliable analytical methods suitable for routine, high-throughput analysis in a research and development setting. nih.govresearchgate.net

Table 4: Advanced Analytical Techniques for Nebivolol Research

| Technique | Key Parameters / Features | Advantage in Research Setting |

|---|---|---|

| RP-HPLC | C18 or Phenyl column; Mobile phase often Acetonitrile (B52724)/Buffer; UV detection at ~225-281 nm. bezmialemscience.orgijrpc.com | Well-established, reliable for purity and quantification. researchgate.net |

| UPLC | Sub-2 µm particle size columns; Higher pressure; Faster flow rates. researchgate.net | Reduced run times, lower solvent consumption, higher throughput. researchgate.net |

| LC-MS/MS | Couples separation with tandem mass spectrometry for structural confirmation. | High sensitivity and selectivity for quantifying compounds in complex matrices. researchgate.net |

| LC-HR-MS | Provides highly accurate mass measurements (e.g., Orbitrap, TOF). mdpi.com | Enables confident identification of unknown metabolites and impurities. nih.govmdpi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.